![molecular formula C25H26N2O4 B5739944 N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is commonly referred to as DMPMB, and it is a derivative of benzamide.
Mécanisme D'action
The mechanism of action of DMPMB involves its ability to induce apoptosis in cancer cells by targeting the mitochondrial pathway. DMPMB has been found to disrupt the mitochondrial membrane potential, which leads to the release of cytochrome c and the activation of caspases. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
DMPMB has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. DMPMB has also been found to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMPMB in lab experiments is its potent anticancer activity. It can be used as a positive control in various assays to test the efficacy of other anticancer agents. However, one of the limitations of using DMPMB is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on DMPMB. One of the directions is to explore its potential applications in drug discovery. DMPMB can be used as a building block for the synthesis of various compounds with potential therapeutic applications. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its anticancer activity. Additionally, the synthesis of DMPMB derivatives with improved solubility and potency can be explored.
Méthodes De Synthèse
The synthesis of DMPMB involves the reaction of 3,4-dimethoxybenzaldehyde and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction occurs through a condensation process, where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the carbonyl group of 3-methylbenzoyl chloride to form the imine bond. The resulting product is then purified through recrystallization to obtain pure DMPMB.
Applications De Recherche Scientifique
DMPMB has shown potential applications in various fields of scientific research. One of the most significant applications of DMPMB is in medicinal chemistry, where it has been found to exhibit potent anticancer activity against various cancer cell lines. DMPMB has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
DMPMB has also shown potential applications in the field of material science. It can be used as a building block for the synthesis of various functional materials, including polymers and metal-organic frameworks.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-16-7-5-9-19(13-16)24(28)26-23(18-11-12-21(30-3)22(15-18)31-4)27-25(29)20-10-6-8-17(2)14-20/h5-15,23H,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILCHGQRRYXFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bis(3-methylbenzamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

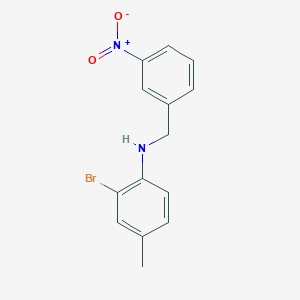


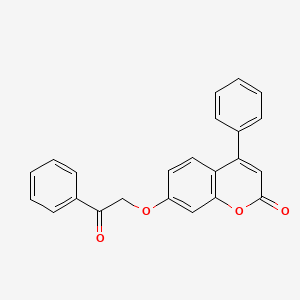
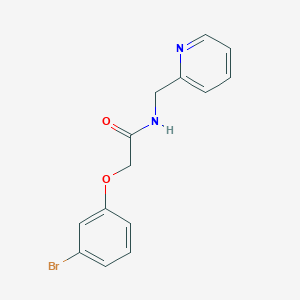
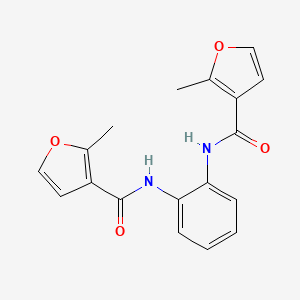
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)


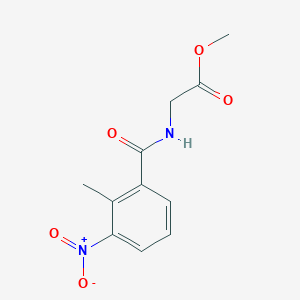
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)
